3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

Syk kinase inhibition IC50 oxindole series

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide (OXSI-2) is a cell-permeable oxindole compound that acts as a potent, reversible, ATP-competitive inhibitor of spleen tyrosine kinase (Syk). It belongs to the oxindole chemotype first reported in a 2003 structure-activity relationship study that identified a series of Syk inhibitors, among which OXSI-2 displayed a distinct balance between biochemical and cellular potency.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
CAS No. 622387-85-3
Cat. No. B1678070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide
CAS622387-85-3
SynonymsSyk Inhibitor, OXSI-2;  OXSI2;  OXSI 2.
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
InChIInChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)
InChIKeyMLKHXLFEYOOYEY-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OXSI-2 (CAS 622387-85-3): A Differentiated Oxindole Syk Inhibitor for Inflammasome and Platelet Research – Evidence Guide for Scientific Procurement


3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide (OXSI-2) is a cell-permeable oxindole compound that acts as a potent, reversible, ATP-competitive inhibitor of spleen tyrosine kinase (Syk) . It belongs to the oxindole chemotype first reported in a 2003 structure-activity relationship study that identified a series of Syk inhibitors, among which OXSI-2 displayed a distinct balance between biochemical and cellular potency [1].

Why Generic Syk Inhibitor Substitution Fails: Biochemical-to-Cellular Potency Translation and Target-Class Functional Divergence


Syk inhibitors vary widely in functional selectivity profiles, cellular permeability, and the translation from biochemical IC50 to cell-based efficacy. Even within the same oxindole series, closely related analogs exhibit large potency gaps between isolated kinase assays and whole-cell degranulation models [1]. OXSI-2 occupies a unique position by balancing moderate biochemical Syk inhibition with substantially improved cellular activity relative to earlier leads, while its ability to block NLRP3 inflammasome signaling through a mechanism uncoupled from potassium efflux is not shared by all Syk-targeting tools [2]. Consequently, direct substitution with other commercially available Syk inhibitors risks loss of the specific functional signature required for platelet, inflammasome, or dual-pathway experimental designs.

OXSI-2 (622387-85-3) Comparator-Quantified Differentiation Evidence for Procurement Decisions


Biochemical Syk Kinase Inhibition: OXSI-2 Potency Relative to the Most Potent Intra-Series Oxindole Lead

In the original oxindole SAR series, OXSI-2 demonstrated a biochemical Syk IC50 of 14 nM, representing moderate enzymatic potency compared to the most potent analog in the same study, sulfonamide 31, which achieved an IC50 of 5 nM [1][2].

Syk kinase inhibition IC50 oxindole series

Cellular Activity Advantage: OXSI-2 Exhibits a 4.5-Fold Improvement in Whole-Cell Degranulation EC50 Over the More Biochemically Potent Sulfonamide 31

Despite lower biochemical IC50, OXSI-2 displayed a cellular EC50 of 313 nM in the IgE/FcεRI-mediated RBL-2H3 basophil degranulation assay, compared to 1,400 nM for sulfonamide 31 [1][2]. This represents a 4.5-fold improvement in whole-cell potency, indicating superior cell permeability and target engagement in a living system.

Cellular potency RBL-2H3 degranulation EC50

NLRP3 Inflammasome Pathway Inhibition: OXSI-2 Blocks Inflammasome Assembly and Pyroptosis Through a Potassium-Efflux-Independent Mechanism

OXSI-2 (2 µM) completely inhibited nigericin-induced NLRP3 inflammasome assembly, caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death in mouse macrophages [1]. Notably, this inhibition occurred independently of potassium efflux, a cardinal step in canonical NLRP3 activation and a mechanism not consistently observed with all Syk inhibitors [1].

NLRP3 inflammasome pyroptosis Syk-independent mechanism

Platelet GPVI Signaling Inhibition Selectivity: OXSI-2 Shows Broader Kinase Inhibition Profile Compared to the Highly Syk-Selective Inhibitor PRT-060318

In human platelets, OXSI-2 (2 µM) abolished convulxin-induced Syk S297 phosphorylation, an effect comparable to PRT-060318 (1 µM) [1]. However, OXSI-2 also partially inhibited Src family kinase (SFK)-mediated signaling events, such as Lyn-mediated Y352 phosphorylation on Syk and PAR-mediated ERK phosphorylation, which were completely spared by the more Syk-selective inhibitor PRT-060318 [2]. This broader inhibition profile indicates that OXSI-2 engages both Syk and SFK pathways in platelets.

Platelet activation GPVI signaling Syk vs Src kinase selectivity

OXSI-2 (622387-85-3) Best-Suited Research and Industrial Application Scenarios Based on Quantitative Evidence


Inflammasome Biology and Pyroptosis Research

OXSI-2 is the preferred Syk-targeting probe for investigating NLRP3 inflammasome-dependent processes, particularly when potassium-efflux-independent mechanisms are under study. Its demonstrated ability to completely block nigericin-induced caspase-1 activation, IL-1β release, mitochondrial ROS, and pyroptotic cell death at 2 µM supports experimental designs aiming to decouple Syk kinase activity from inflammasome activation [1].

Whole-Cell Degranulation and Allergy Models

With a 4.5-fold improvement in cellular EC50 (313 nM) over the most biochemically potent oxindole analog, OXSI-2 is the superior choice for IgE/FcεRI-mediated degranulation assays using RBL-2H3 cells or primary mast cells, where cell permeability and intracellular target engagement are critical for dose-response characterization [2].

Platelet GPVI and Dual Syk/SFK Signaling Studies

OXSI-2 at 2 µM completely inhibits convulxin-induced Syk S297 phosphorylation while also partially inhibiting SFK-dependent events. This makes it uniquely suited for platelet activation studies where combined Syk and Src family kinase modulation is experimentally desirable, as opposed to highly Syk-selective inhibitors like PRT-060318 that spare SFK pathways [3].

Chemical Probe Qualification and Orthogonal Validation

The well-characterized off-target effects of OXSI-2 on SFK-mediated signaling, documented in direct comparison with PP2 and piceatannol, enable its use as a control tool in kinase inhibitor selectivity panels. Procurement of OXSI-2 for orthogonal validation alongside Syk-selective inhibitors (e.g., PRT-060318, entospletinib) is recommended to confirm Syk-dependent versus Syk-independent mechanisms [4].

Quote Request

Request a Quote for 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.